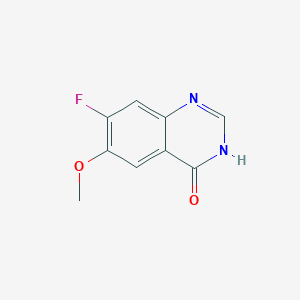

7-Fluoro-6-methoxy-1H-quinazolin-4-one

説明

特性

IUPAC Name |

7-fluoro-6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPZPNBUKLAYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methodology:

- Starting Material: 2-Aminobenzonitrile or its derivatives.

- Reagents: Formamidine acetate or formamide, with fluorinating agents (e.g., selectfluor or other electrophilic fluorinating agents).

- Reaction Conditions: Elevated temperatures, typically around 110°C, in solvents like n-butanol or ethanol.

- Procedure: As exemplified in recent literature, methyl 2-amino-4-fluoro-5-methoxybenzoate reacts with formamidine acetate in n-butanol at 110°C for 2 hours, leading to cyclization and formation of the quinazolinone core.

Research Findings:

- The reaction yields the target compound with high efficiency, often exceeding 80% yield.

- TLC monitoring confirms the consumption of starting materials.

- The product is isolated via filtration after cooling, with characterization confirmed through NMR spectroscopy.

Data Table 1: Summary of Cyclization Synthesis

| Parameter | Details |

|---|---|

| Starting Material | Methyl 2-amino-4-fluoro-5-methoxybenzoate |

| Reagent | Formamidine acetate |

| Solvent | n-Butanol |

| Temperature | 110°C |

| Reaction Time | 2 hours |

| Yield | ~83% |

| Purification | Filtration and washing |

Cyclization with 2-Aminobenzonitrile and Fluorinating Agents

Another approach involves direct cyclization of 2-aminobenzonitrile with fluorinating agents or under microwave irradiation to accelerate the process.

Methodology:

- Starting Material: 2-Aminobenzonitrile.

- Reagents: Fluorinating agents such as N-fluorobenzenesulfonimide or Selectfluor.

- Conditions: Microwave-assisted synthesis at elevated temperatures (around 120°C) to enhance reaction rates and yields.

- Outcome: Produces 7-fluoro-1H-quinazolin-4-one with improved efficiency.

Research Findings:

- Microwave irradiation reduces reaction time significantly.

- Yields are comparable or superior to conventional heating methods.

- The process is scalable for industrial applications.

Data Table 2: Microwave-Assisted Synthesis

| Parameter | Details |

|---|---|

| Starting Material | 2-Aminobenzonitrile |

| Fluorinating Agent | N-fluorobenzenesulfonimide |

| Solvent | Acetonitrile or ethanol |

| Microwave Power | 600 W |

| Temperature | 120°C |

| Reaction Time | 30 minutes to 1 hour |

| Yield | 75-85% |

(Source:)

Industrial-Scale Synthesis via Multi-step Cyclization

For large-scale production, optimized multi-step processes are employed, often involving:

- Initial nitrile cyclization.

- Subsequent fluorination.

- Final purification steps to ensure high purity and yield.

Methodology:

- Use of continuous flow reactors for better control and scalability.

- Reactions performed under inert atmospheres to prevent side reactions.

- Purification via crystallization or chromatography.

Research Findings:

- High yields (>85%) achievable.

- Process parameters optimized for cost-effectiveness and safety.

- Purity levels suitable for pharmaceutical applications.

Data Table 3: Industrial Synthesis Overview

| Step | Conditions | Yield |

|---|---|---|

| Nitrile Cyclization | Reflux in ethanol with acid catalyst | 80-90% |

| Fluorination | Reaction with fluorinating agent under controlled temperature | 85-90% |

| Purification | Crystallization or chromatography | >99% purity |

Notes on Reaction Optimization and Characterization

- Reaction conditions such as temperature, solvent, and reagent ratios critically influence yield and purity.

- Characterization of the final compound involves NMR, IR, and mass spectrometry to confirm structure.

- Yield improvements are often achieved through solvent optimization, reaction time adjustments, and reagent purity.

化学反応の分析

Types of Reactions

7-Fluoro-6-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

科学的研究の応用

Chemistry

7-Fluoro-6-methoxy-1H-quinazolin-4-one serves as a crucial building block in the synthesis of more complex quinazolinone derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with potentially enhanced properties .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that quinazolinone derivatives can inhibit the growth of various bacterial strains, making them candidates for new antimicrobial agents .

- Anticancer Potential : The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and proliferation in certain cancer types .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. Its derivatives are being synthesized and tested for efficacy against various targets within the body, particularly those related to cellular signaling pathways involved in disease processes .

Case Study 1: Anticancer Activity

A study published by OuYang et al. highlighted the synthesis of a series of quinazoline derivatives, including this compound, which demonstrated potent inhibitory effects on cancer cell lines. The research focused on the compound's interaction with protein kinases, suggesting a mechanism through which it may exert its anticancer effects .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various quinazolinone derivatives, including our compound of interest. Results indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .

Comparison Table: Biological Activities of Quinazolinone Derivatives

作用機序

The mechanism of action of 7-Fluoro-6-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . Additionally, it can interfere with the quorum sensing system in bacteria, inhibiting biofilm formation and reducing virulence .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in 7-Fluoro-6-nitroquinazolin-4(3H)-one is strongly electron-withdrawing, enhancing electrophilic reactivity for nucleophilic substitution reactions, critical in kinase inhibitor synthesis .

生物活性

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and apoptotic properties, supported by various studies and data.

- Molecular Formula : CHFNO

- Molar Mass : 194.16 g/mol

- Structure : The presence of a fluorine atom at the 7-position and a methoxy group at the 6-position contributes to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been shown to inhibit various cancer cell lines through different mechanisms.

- Inhibition of Tyrosine Kinases : Quinazolines act as inhibitors of several tyrosine kinases, including EGFR and VEGFR, which are crucial in cancer cell proliferation and survival .

- Apoptotic Induction : Research indicates that compounds similar to this compound can induce apoptosis via intrinsic and extrinsic pathways. This involves the release of cytochrome c from mitochondria and activation of caspases .

Case Study: Cytotoxicity Assays

A study assessed the cytotoxic effects of quinazoline derivatives on MCF-7 breast cancer cells using MTT assays. The results demonstrated significant inhibition of cell viability with IC values indicating potent activity (e.g., IC = 3.27 μg/mL for related compounds) .

| Compound | Cell Line | IC (μg/mL) |

|---|---|---|

| A | MCF-7 | 3.27 |

| B | MCF-7 | 4.36 |

Antimicrobial Activity

Quinazolines, including this compound, have shown promising antimicrobial properties against various pathogens.

The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymatic processes within bacterial cells .

Research Findings

A comparative study indicated that quinazoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus strains, with varying degrees of effectiveness depending on structural modifications .

Summary of Findings

The biological activity of this compound is characterized by:

- Anticancer Activity : Significant inhibition of cancer cell growth through tyrosine kinase inhibition and apoptosis induction.

- Antimicrobial Properties : Effective against bacterial strains, showcasing potential for therapeutic applications in infectious diseases.

Q & A

Q. What are the established synthetic routes for 7-Fluoro-6-methoxy-1H-quinazolin-4-one, and what reaction conditions are critical for success?

The synthesis typically involves nitration and fluorination steps. A reported method (Rewcastle et al., 1996) starts with 7-fluoroquinazolin-4(3H)-one, which undergoes nitration using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour. Purification involves recrystallization from acetic acid . Key considerations include:

- Strict temperature control to avoid over-nitration.

- Use of aluminum foil to protect light-sensitive intermediates during diazotization (as seen in analogous benzothiazole syntheses) .

- Acidic conditions to stabilize intermediates and prevent side reactions.

Q. How is the structural characterization of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, related quinazolinone derivatives (e.g., 7-fluoro-6-nitroquinazolin-4(3H)-one) were analyzed using single-crystal diffraction, revealing planar bicyclic systems with deviations ≤0.019 Å . Complementary techniques include:

Q. What preliminary biological activities are associated with this compound?

Quinazolin-4-one derivatives are explored as kinase inhibitors and antitumor agents. For instance, 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol (a structural analog) acts as a kinase inhibitor intermediate, with crystallographic data confirming interactions via hydrogen bonding . Preliminary assays often focus on:

- Enzyme inhibition : Testing against EGFR or VEGFR kinases.

- Cytotoxicity screening : Using cell lines (e.g., MCF-7 for breast cancer).

Advanced Research Questions

Q. How can researchers optimize nitration reactions to minimize byproducts in quinazolinone synthesis?

Nitration efficiency depends on:

- Acid strength : Concentrated H₂SO₄ enhances electrophilic nitronium ion (NO₂⁺) formation, but excess acid may degrade the quinazolinone core .

- Temperature modulation : Maintaining 373 K prevents polynitration.

- Workup protocols : Quenching the reaction on ice-water (1:10 v/v) precipitates the product while hydrolyzing residual HNO₃ .

Q. What strategies address discrepancies in reported bioactivity data for quinazolinone derivatives?

Contradictions often arise from:

- Structural variations : Minor substituent changes (e.g., morpholinopropoxy vs. methoxy groups) drastically alter target affinity .

- Assay conditions : Differences in cell line viability protocols or enzyme purity.

- Resolution approach :

Q. How can computational methods aid in designing quinazolinone derivatives for specific targets?

- Molecular docking : Predict binding affinity to kinase active sites (e.g., using AutoDock Vina with PDB structures like 7JJ) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values for fluorine/methoxy groups) with inhibitory potency .

- MD simulations : Assess stability of protein-ligand complexes over nanosecond timescales .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Acetic acid is preferred for high-purity crystals, as demonstrated in analogous nitroquinazolinone syntheses .

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts.

- HPLC : For analytical-scale purification, employ C18 columns with acetonitrile/water (0.1% TFA) mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。